Urea, 1-(3,5-dimethylphenethyl)-

Description

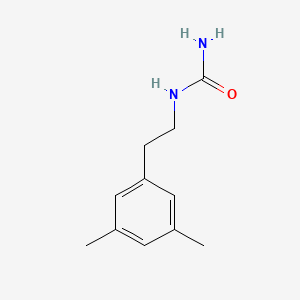

Structure

2D Structure

3D Structure

Properties

CAS No. |

21736-02-7 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-(3,5-dimethylphenyl)ethylurea |

InChI |

InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)3-4-13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14) |

InChI Key |

QEFIFBSEEKGPKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CCNC(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for Phenethyl Substituted Urea Derivatives

Classical and Contemporary Synthetic Strategies for Urea (B33335) Linkage Formation

The formation of the urea linkage is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to materials science. The synthesis of phenethyl-substituted ureas, including 1-(3,5-dimethylphenethyl)urea, leverages a variety of established and modern chemical transformations. These methods primarily focus on the efficient and selective construction of the N-C(O)-N bond.

Amine and Isocyanate Coupling Reactions for Urea Synthesis

The most direct and widely utilized method for synthesizing N,N'-disubstituted ureas is the coupling reaction between an isocyanate and a primary or secondary amine. beilstein-journals.orgresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions. The core transformation involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group, forming the stable urea bond. researchgate.net

For the synthesis of 1-(3,5-dimethylphenethyl)urea, this would involve the reaction of 3,5-dimethylphenethyl amine with an isocyanate source. A common laboratory approach involves generating the isocyanate in situ from a corresponding amine or carboxylic acid derivative to avoid handling the often toxic and moisture-sensitive isocyanate reagents directly. beilstein-journals.orgasianpubs.org For instance, isocyanates can be prepared from primary amines using reagents like phosgene (B1210022) or its safer equivalent, triphosgene (B27547). asianpubs.org A milder, phosgene-free alternative involves the dehydration of carbamic acids, which are formed from the reaction of amines with carbon dioxide (CO2). scholaris.ca Another approach is the Curtius rearrangement of an acyl azide (B81097), derived from the corresponding carboxylic acid, which generates the isocyanate that can be trapped by an amine. nih.gov

The general scheme for this synthesis is as follows: Step 1: Isocyanate Formation (e.g., via Curtius Rearrangement) R-C(O)N₃ (Acyl azide) → R-N=C=O (Isocyanate) + N₂

Step 2: Urea Formation R-N=C=O (Isocyanate) + R'-NH₂ (Amine) → R-NH-C(O)-NH-R' (Urea)

This method's versatility allows for the synthesis of a wide array of unsymmetrical ureas by varying the amine and the precursor to the isocyanate. organic-chemistry.org

Carbonyldiimidazole (CDI)-Mediated Condensation Pathways in Urea Chemistry

1,1'-Carbonyldiimidazole (B1668759) (CDI) is a widely used carbonyl source and an effective substitute for phosgene in the synthesis of ureas. researchgate.netresearchgate.net It is a stable, crystalline solid that reacts with amines to form ureas under mild conditions, with the byproducts being imidazole (B134444) and carbon dioxide, which are generally easy to remove. nih.gov

The reaction mechanism typically proceeds in two steps. First, the primary amine (e.g., 3,5-dimethylphenethyl amine) reacts with CDI to form an N-carbamoylimidazole intermediate. This activated intermediate is then susceptible to nucleophilic attack by a second amine molecule. When synthesizing a symmetrical urea, an excess of the primary amine is used. For unsymmetrical ureas, the N-carbamoylimidazole intermediate is formed first and then reacted with a different amine. nih.gov

A study on the synthesis of a chiral urea from (S)-1-phenylethylamine and CDI highlighted that careful control of reaction conditions, such as slow addition of the amine at low temperatures, is crucial to suppress the formation of the symmetrical N,N′-bis((S)-1-phenylethyl)urea byproduct. nih.gov This indicates that for the synthesis of 1-(3,5-dimethylphenethyl)urea using this method, optimization would be necessary to achieve high yields of the desired mono-substituted product.

Table 1: Example of CDI-Mediated Urea Synthesis

| Reactant 1 | Reactant 2 | Reagent | Conditions | Product | Yield | Reference |

|---|

CDI can also be employed to mediate the Lossen rearrangement of hydroxamic acids, which generates isocyanates in situ. nih.gov This isocyanate can then be trapped by an amine to afford the corresponding urea, offering an alternative CDI-based pathway that avoids the direct carbamoylimidazole intermediate.

One-Pot Multicomponent Reactions in the Synthesis of Substituted Ureas

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single synthetic operation without isolating intermediates. nih.govnih.gov Several MCR strategies have been developed for the synthesis of substituted ureas.

One such protocol involves a one-pot, two-step process starting from alkyl halides and primary or secondary amines. beilstein-journals.org The pathway combines a nucleophilic substitution to form a secondary amine, followed by a Staudinger–aza-Wittig reaction with an azide source and subsequent reaction with CO2 to generate an isocyanate intermediate, which is then trapped by another amine to yield the final urea product. beilstein-journals.org Microwave irradiation has been shown to accelerate these transformations significantly. beilstein-journals.org

Another powerful one-pot method involves the reaction of carboxylic acids and amines in the presence of diphenylphosphoryl azide (DPPA). researchgate.netmdpi.com This process facilitates a Curtius-type rearrangement of an in situ-generated acyl azide to an isocyanate, which is then immediately trapped by the amine present in the reaction mixture. This approach is notable for its operational simplicity and rapid reaction times, often completed in minutes under microwave irradiation. researchgate.net This method would be applicable to the synthesis of 1-(3,5-dimethylphenethyl)urea by reacting 3,5-dimethylphenethylacetic acid with an ammonia (B1221849) source in the presence of DPPA.

Synthesis of Precursor Phenethyl Amines and Related Aromatic Intermediates

The synthesis of 1-(3,5-dimethylphenethyl)urea is contingent upon the availability of its key precursor, 3,5-dimethylphenethyl amine. The synthesis of this amine can be approached through several established routes starting from commercially available materials like 3,5-dimethylphenol (B42653) or xylene.

A plausible synthetic pathway could begin with the Friedel-Crafts acylation of m-xylene (B151644) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce 3,5-dimethylacetophenone. google.com The resulting ketone can then be subjected to various transformations to introduce the amine functionality. One common route is the reduction of the ketone to the corresponding alcohol, 3,5-dimethylphenylethanol, using a reducing agent such as sodium borohydride. The alcohol can then be converted to a better leaving group, such as a tosylate or a halide (e.g., by reaction with PBr₃), which is subsequently displaced by an amino group using ammonia or a protected amine equivalent like sodium azide followed by reduction.

Alternatively, 3,5-dimethylacetophenone can be converted to the target amine via reductive amination. This involves the reaction of the ketone with ammonia or an ammonium (B1175870) salt in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. Another route involves the synthesis of 3,5-dimethylaniline (B87155) from 3,5-dimethyl-2-cyclohexenone azine, which can then be further elaborated. google.com

A different strategy could start from (3,5-dimethylphenyl)acetic acid. This acid can be converted to the corresponding amide, which is then reduced to 3,5-dimethylphenethyl amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The (3,5-dimethylphenyl)acetic acid itself can be synthesized from 1,3-dehydro-5,7-dimethyladamantane and phenylacetic acid ethyl ester, followed by hydrolysis. mdpi.com

Advanced Synthetic Techniques for Complex Phenethyl Urea Architectures

The incorporation of phenethyl urea moieties into more complex molecular structures, such as peptide hybrids, often requires specialized synthetic techniques that offer high efficiency, purity, and compatibility with sensitive functional groups.

Solid-Phase Organic Synthesis (SPOS) Applied to Urea-Containing Peptide Hybrids

Solid-phase organic synthesis (SPOS), an extension of the principles of solid-phase peptide synthesis (SPPS), is a powerful platform for constructing complex molecules like urea-peptide hybrids. beilstein-journals.orgunibo.it In this technique, the growing molecule is covalently attached to an insoluble polymer resin, which facilitates purification by simple filtration and washing, allowing for the use of excess reagents to drive reactions to completion. beilstein-journals.org

Several methods have been developed to incorporate urea linkages into peptides on a solid support. One strategy involves the conversion of a resin-bound primary amine, such as the side chain of a lysine (B10760008) residue, into a mono-alkyl urea. nih.gov This can be achieved in a two-step process via an intermediate p-nitrophenyl carbamate, which is then displaced by an amine. nih.gov

A more direct approach allows for the formation of both the isocyanate and the subsequent urea bond directly on the solid phase. nih.gov In this method, a resin-bound amino acid can be reacted with a phosgene equivalent like triphosgene to generate a resin-bound isocyanate intermediate. This reactive intermediate can then be coupled with an amine, such as 3,5-dimethylphenethyl amine, to form the desired urea-peptide conjugate. The progress of the reaction on the solid support can be monitored using qualitative methods like the Kaiser Test or spectroscopic techniques like On-Bead FT-IR. nih.gov This solid-phase strategy is highly adaptable for elongating peptide chains and creating complex urea-containing pharmacophores. nih.gov

Another variation involves treating a resin-bound polyamine with an isocyanate. For example, a primary amine on the solid support can be reacted with an isocyanate like hexyl isocyanate to generate the urea linkage before cleavage from the resin. researchgate.net These solid-phase methods are instrumental in building libraries of complex molecules for drug discovery and other applications.

Table 2: Compounds Mentioned

| Compound Name |

|---|

| 1,1'-Carbonyldiimidazole (CDI) |

| 1-(3,5-dimethylphenethyl)urea |

| 3,5-dimethylacetophenone |

| 3,5-dimethylaniline |

| 3,5-dimethylphenethyl amine |

| 3,5-dimethylphenethylacetic acid |

| 3,5-dimethylphenylethanol |

| (3,5-dimethylphenyl)acetic acid |

| 3,5-dimethyl-2-cyclohexenone azine |

| Acetyl chloride |

| Aluminum chloride |

| Ammonia |

| Carbon dioxide |

| Diphenylphosphoryl azide (DPPA) |

| Hexyl isocyanate |

| Imidazole |

| Isocyanate |

| Lithium aluminum hydride (LiAlH₄) |

| m-xylene |

| N,N′-bis((S)-1-phenylethyl)urea |

| p-nitrophenyl carbamate |

| Phosgene |

| Sodium azide |

| Sodium borohydride |

| Sodium cyanoborohydride |

| (S)-1-phenylethylamine |

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering significant advantages over conventional heating methods. organic-chemistry.org This approach utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. organic-chemistry.orgresearchgate.netresearchgate.net The synthesis of urea derivatives, including phenethyl-substituted ureas, can be significantly enhanced through the application of MAOS. researchgate.netresearchgate.net

The fundamental principle of MAOS lies in the interaction of microwaves with polar molecules or ions in the reaction mixture. This interaction causes rapid rotation of the molecules, leading to instantaneous localized superheating. This uniform and rapid heating minimizes the formation of byproducts and decomposition of the target compound, which can be an issue with conventional heating where the vessel walls are heated first. organic-chemistry.org

In the context of synthesizing phenethyl-substituted ureas, MAOS can be applied to the reaction of a phenethylamine (B48288) with a suitable isocyanate or a related precursor. For instance, a rapid and efficient method for preparing N-monosubstituted ureas involves the reaction of primary amines with potassium cyanate (B1221674) in water under microwave irradiation. researchgate.netresearchgate.net This methodology is particularly attractive due to its use of an environmentally benign solvent and its ability to produce ureas in high yields and purity. researchgate.netresearchgate.net

While specific studies on the MAOS of 1-(3,5-dimethylphenethyl)urea are not extensively documented, the general principles and observed efficiencies for other urea derivatives provide a strong basis for its applicability. The reaction of 3,5-dimethylphenethylamine with a source of the carbamoyl (B1232498) group under microwave conditions would be expected to proceed rapidly.

The following table illustrates the typical enhancements in reaction kinetics observed in the microwave-assisted synthesis of urea and related derivatives compared to conventional heating methods, based on findings from various studies.

| Product | Reactants | Method | Reaction Time | Yield |

| N-Aryl/Alkyl Ureas | Amines, Potassium Cyanate | MAOS (Water) | 2-10 min | High |

| N-Substituted Aldimines | Aromatic Aldehydes, Amines | MAOS (Solvent-free) | 8 min | 75-100% organic-chemistry.org |

| Glutarimide | Glutaric Acid, Urea | MAOS | 15 min | 90% mdpi.org |

| Glutarimide | Glutaric Acid, Urea | Conventional Heating | 15 min | 50% mdpi.org |

| Phthalimide | Phthalic Anhydride, Urea | MAOS | 6 min | Quantitative mdpi.org |

| Phthalimide | Phthalic Anhydride, Urea | Conventional Heating | 6 min | 43% mdpi.org |

The data clearly demonstrates the substantial rate enhancements achievable with MAOS, making it a highly attractive method for the synthesis of phenethyl-substituted urea derivatives like 1-(3,5-dimethylphenethyl)urea. The use of solvent-free conditions or aqueous media further enhances the green credentials of this synthetic approach. organic-chemistry.orgresearchgate.net

Elucidation of Biological Activities and Molecular Mechanisms for Phenethyl Substituted Urea Derivatives

Target Identification and Validation in Mechanistic Research

Advanced Methodologies for Novel Biological Target Discovery in Complex Systems

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery. For a class of molecules like phenethyl-substituted ureas, which demonstrate clear phenotypic effects such as inhibiting cancer cell growth, several advanced methodologies can be employed to move from an observed activity to a specific mechanism.

Chemical Genetics and Proteomics: This approach uses a small molecule (like a phenethyl-urea derivative) as a probe to perturb biological systems. Functional genomics screens, such as genome-wide RNA interference (RNAi) or CRISPR-Cas9 gene editing, can identify genes that, when silenced or knocked out, produce a phenotype similar to that of the compound treatment. nih.gov This suggests the gene product may be in the same pathway as the compound's target. Furthermore, these screens can identify genes that confer resistance or sensitivity to the compound, pointing more directly toward the target or its associated pathways. utoronto.ca

Activity-Based Protein Profiling (ABPP): This technique utilizes a chemically reactive probe version of the bioactive compound to covalently label its protein target(s) directly within a complex biological sample (e.g., a cell lysate or living cells). The probe typically contains a reactive group to bind to the target and a reporter tag (like biotin (B1667282) or a fluorescent dye) for enrichment and identification via mass spectrometry. This method is highly effective for identifying direct binding partners and has been used to find targets for HDAC inhibitors, among other compound classes.

Quantitative Proteomics: Modern proteomics can identify a compound's target without requiring a modified version of the molecule. Methods like thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) rely on the principle that a protein's stability (e.g., to heat or proteolysis) changes when a ligand is bound. By comparing the protein stability profiles of cells treated with the compound versus untreated cells, direct binding targets can be identified on a proteome-wide scale.

Functional Genomics and Proteomics Approaches in Target Validation

Once a list of potential targets is generated, it must be rigorously validated to confirm which protein is responsible for the compound's therapeutic effect. Functional genomics and proteomics are the cornerstone of this validation process. wjbphs.com

Functional Genomics: These techniques directly test the hypothesis that a specific protein is the drug's target.

Gene Knockdown/Knockout: Using technologies like RNAi or CRISPR-Cas9, the expression of a putative target gene can be reduced or eliminated. wjbphs.com If the resulting cellular phenotype mimics the effect of the drug treatment, it provides strong evidence that the drug acts by inhibiting that protein. Conversely, overexpressing the target protein might lead to reduced sensitivity to the compound.

Gene Editing for Resistance: The CRISPR/Cas9 system can be used to introduce specific mutations into the gene of a putative target. frontiersin.org If a mutation predicted to disrupt drug binding makes the cells resistant to the compound, it strongly validates the target. frontiersin.org

Proteomics: Mass spectrometry-based proteomics provides direct evidence of a physical interaction between the compound and the target protein within a cellular context. nih.gov

Affinity-Purification Mass Spectrometry (AP-MS): An immobilized version of the drug is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

Cellular Protein Profiling: In a notable study on aryl imidazolyl ureas, a related class of compounds, proteomics analysis of hepatic stellate cells treated with a potent inhibitor revealed significant changes in various cellular proteins. acs.orgacs.org This included proteins related to growth factor signaling, such as the platelet-derived growth factor receptor (PDGFR), pointing to the downstream pathways affected by the compound and helping to validate its mechanism of action. acs.orgacs.org Another proteomics-based study identified an interaction between the xenobiotic-metabolizing enzyme FMO3 and carbamoylphosphate synthetase (CPS1), the rate-limiting enzyme of the urea (B33335) cycle, demonstrating the power of proteomics to uncover novel protein-protein interactions and pathway associations. nih.govresearchgate.net

The table below summarizes the anticancer activity of several synthesized phenethyl-urea derivatives against various cancer cell lines, illustrating the type of data that forms the basis for initiating target discovery studies.

Table 1: Anticancer Activity of Selected Phenethyl-Urea Derivatives

| Compound | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| 1,3-bis(4-methylphenethyl)urea | HeLa | 6.5 | iaea.org |

| 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea | A549 | 11.3 | iaea.org |

| Compound 14 (N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N'-(phenethyl)urea derivative) | HeLa | 2.6 | nih.gov |

| Compound 16 (N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N'-(4-methoxyphenethyl)urea derivative) | HeLa | 32.4 | nih.gov |

| Compound 14 | SH-SY5Y | 3.9 | nih.gov |

| Compound 15 (N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N'-(3-methoxyphenethyl)urea derivative) | SH-SY5Y | 6.5 | nih.gov |

| Compound 17 (N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N'-(3,4-dimethoxyphenethyl)urea derivative) | SH-SY5Y | 13.0 | nih.gov |

Identification of Putative Targets through Mutagenesis and Resistance Studies

A powerful and classic approach to identifying a drug's target is to leverage the principles of evolution. By exposing a large population of cells (e.g., bacteria or cancer cells) to a cytotoxic compound, one can select for rare, spontaneously occurring mutants that are resistant to the drug's effects. Identifying the genetic changes in these resistant mutants can directly pinpoint the drug's target or reveal key components of its mechanism of action.

This methodology involves several key steps:

Selection: A population of cells is treated with a concentration of the compound sufficient to kill or inhibit the growth of the vast majority.

Isolation: The few cells that survive and proliferate are isolated.

Genomic Analysis: The genomes of these resistant clones are sequenced and compared to the original, sensitive parental strain.

Mutation Identification: Genetic differences, such as single nucleotide polymorphisms (SNPs), insertions, or deletions, that are consistently found in the resistant clones but not the parent are identified.

Target Confirmation: The identified mutations are then validated, often by re-introducing the specific mutation into the sensitive parental strain using recombineering or CRISPR. nih.gov If this single change is sufficient to confer resistance, it provides definitive evidence for the role of that gene.

A clear demonstration of this strategy was used to identify new drug targets in Mycobacterium tuberculosis. Researchers identified mutations that conferred resistance to novel inhibitor compounds. nih.gov In several cases, the mutations were found in genes that were essential for the bacterium's survival, strongly suggesting that these essential proteins were the direct targets of the inhibitors. nih.gov For other compounds, resistance mutations were found in transcriptional regulators or pro-drug activating enzymes, which also illuminates the compound's mechanism of action. nih.gov This approach is unbiased and highly effective, as it uses the biological system itself to reveal the most relevant interactions.

The table below shows the antibacterial activity of several phenethyl-urea derivatives, providing the foundational data needed to begin such resistance studies.

Table 2: Antibacterial Activity of Selected Phenethyl-Urea Derivatives

| Compound | Bacterial Strain | Activity (MIC, µM) | Reference |

|---|---|---|---|

| Compound 14 (N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N'-(phenethyl)urea derivative) | S. aureus | 0.97 | nih.gov |

| Compound 15 (N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N'-(3-methoxyphenethyl)urea derivative) | S. aureus | 0.97 | nih.gov |

| Compound 16 (N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N'-(4-methoxyphenethyl)urea derivative) | S. aureus | 1.95 | nih.gov |

| Compound 14 | E. faecalis | 1.95 | nih.gov |

| Compound 15 | E. faecalis | 1.95 | nih.gov |

| Compound 16 | E. faecalis | 3.90 | nih.gov |

Computational Chemistry and Theoretical Modeling of Urea, 1 3,5 Dimethylphenethyl and Its Analogs

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, researchers can determine its electronic structure, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven effective for studying the ground state properties of urea (B33335) derivatives. materials.international It offers a balance between computational cost and accuracy, making it suitable for calculating properties such as molecular geometries, electronic energies, and the distribution of electrons within the molecule. materials.internationalcuny.edu For Urea, 1-(3,5-dimethylphenethyl)-, DFT can be employed to determine its most stable three-dimensional arrangement (conformation) by exploring the potential energy surface. This involves calculating the energy of various rotational isomers around the flexible bonds in the phenethyl and urea moieties. The results of these calculations can reveal the preferred spatial orientation of the molecule, which is crucial for its interaction with biological targets.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. materials.international A smaller gap generally suggests higher reactivity. Additionally, electrostatic potential (ESP) maps can be generated to visualize the charge distribution and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about potential sites for intermolecular interactions. materials.international

Table 1: Representative Ground State Properties of a Urea Derivative Calculated by DFT

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to 1.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 6.0 eV |

| Dipole Moment | Measure of the overall polarity of the molecule. | 2.0 to 5.0 Debye |

Note: The values in this table are illustrative and can vary depending on the specific urea derivative and the level of theory used in the calculation.

For situations requiring higher accuracy, ab initio (from first principles) quantum mechanical methods are employed. These methods are more computationally demanding than DFT but can provide more precise calculations of molecular energies and spectroscopic properties. Techniques like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are examples of high-level ab initio methods.

These methods are particularly useful for calculating accurate reaction energies and activation barriers for processes involving urea derivatives. For instance, they can be used to model the energetics of ligand binding to a protein active site or to study the mechanism of an enzyme-catalyzed reaction. Furthermore, ab initio calculations can predict spectroscopic parameters with high fidelity. This includes vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. Comparing these predicted spectra with experimental data can serve as a powerful tool for structure verification and for understanding the electronic environment of different atoms within the molecule.

Table 2: Illustrative High-Accuracy Energetic and Spectroscopic Parameters for a Urea Analog

| Parameter | Description | Example Calculated Value |

| Binding Energy | The energy released upon the formation of a complex between the urea analog and a target molecule. | -10 to -20 kcal/mol |

| Vibrational Frequency (C=O stretch) | The characteristic stretching frequency of the carbonyl group in the urea moiety. | 1650 - 1700 cm⁻¹ |

| ¹³C NMR Chemical Shift (C=O) | The predicted chemical shift of the carbonyl carbon in the NMR spectrum. | 155 - 165 ppm |

Note: These values are for illustrative purposes and are highly dependent on the specific molecular system and computational method.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow researchers to study the time-dependent behavior of molecular systems. mdpi.comnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the movements of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. nih.govnih.gov

MD simulations are a powerful tool for investigating how ligands like Urea, 1-(3,5-dimethylphenethyl)- interact with proteins. nih.gov Starting from a docked pose of the ligand in the protein's binding site, an MD simulation can be run for nanoseconds or even microseconds to observe the dynamics of the ligand-protein complex. acs.org These simulations can reveal whether the initial binding pose is stable or if the ligand reorients itself to find a more favorable binding mode. mdpi.com

Analysis of the MD trajectory can provide valuable information about the stability of the complex. The root-mean-square deviation (RMSD) of the ligand's atomic positions over time can indicate its stability within the binding pocket. acs.org Furthermore, by analyzing the interactions between the ligand and the protein's amino acid residues, researchers can identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. researchgate.net This information is crucial for understanding the molecular basis of ligand recognition and for designing more potent and selective inhibitors.

Table 3: Typical Parameters and Outputs from an MD Simulation of a Ligand-Protein Complex

| Parameter/Output | Description | Typical Value/Observation |

| Simulation Time | The duration of the molecular dynamics simulation. | 100 - 500 nanoseconds |

| Ligand RMSD | Root-mean-square deviation of the ligand's heavy atoms from the initial position. | Stable if < 2.0 Å after equilibration |

| Key Interacting Residues | Amino acid residues in the protein that form persistent interactions with the ligand. | e.g., Asp189, Gly216, Ser195 |

| Binding Free Energy (MM/PBSA or MM/GBSA) | An estimation of the free energy of binding calculated from the MD trajectory. | -30 to -60 kcal/mol |

Note: These are representative values and can vary significantly based on the specific system and simulation protocol.

The biological environment is predominantly aqueous, and understanding how water molecules (solvation) affect the behavior of a molecule is critical. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solvation effects. pnas.org For Urea, 1-(3,5-dimethylphenethyl)-, MD can show how water molecules arrange themselves around the solute and how this solvation shell influences its conformation and interactions.

Hydrogen bonding is a key determinant of the structure and function of biological molecules. nih.gov MD simulations can be used to analyze the hydrogen bonding network between the urea derivative, the target protein, and surrounding water molecules. pnas.org This includes identifying both intramolecular hydrogen bonds that stabilize the ligand's conformation and intermolecular hydrogen bonds that are crucial for ligand-protein binding. The dynamics of these hydrogen bonds, such as their lifetimes and occupancies, can provide insights into the strength and specificity of the interactions.

Molecular Docking and Scoring Function Development for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netresearchgate.net This method is widely used in drug discovery to screen large libraries of compounds and identify potential drug candidates. researchgate.netasianpubs.org For Urea, 1-(3,5-dimethylphenethyl)- and its analogs, docking can be used to predict their binding modes within the active site of a target enzyme or receptor. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.govnih.gov

Scoring functions are mathematical models that estimate the free energy of binding for a given ligand-protein complex. nih.govnih.gov They typically include terms that account for various types of interactions, such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov The development of accurate scoring functions is an active area of research, as it is crucial for the success of molecular docking in predicting not only the binding mode but also the binding affinity of a ligand. The results from docking studies can guide the design of new analogs with improved binding properties.

Table 4: Representative Results from a Molecular Docking Study

| Compound | Docking Score (kcal/mol) | Predicted Key Interactions |

| Urea, 1-(3,5-dimethylphenethyl)- | -8.5 | Hydrogen bond with Ser195; Hydrophobic interactions with Trp215, Tyr99 |

| Analog A | -9.2 | Hydrogen bond with Ser195, Gly216; Hydrophobic interactions with Trp215 |

| Analog B | -7.8 | Hydrogen bond with Gly216; Fewer hydrophobic contacts |

Note: The docking scores and predicted interactions are hypothetical and would depend on the specific protein target and docking program used.

Computational Prediction of Ligand-Target Recognition and Binding Poses

The cornerstone of understanding a molecule's biological activity lies in deciphering its interaction with a protein target. Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method explores various possible conformations of the ligand within the binding site of a target protein and scores them based on a force field, which estimates the binding energy.

For Urea, 1-(3,5-dimethylphenethyl)-, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant biological target. The urea moiety is a key feature, capable of forming significant hydrogen bond interactions. For instance, in studies of other urea-substituted compounds, the urea group is often predicted to form hydrogen bonds with acidic residues such as glutamate (B1630785) or aspartate at the entrance of ATP binding sites in kinases. nih.gov The 3,5-dimethylphenethyl group, being hydrophobic, would likely be oriented towards a lipophilic pocket within the binding site.

The results of such a docking simulation would provide a binding pose, illustrating the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). The predicted binding affinity, often expressed in kcal/mol, gives an estimation of the ligand's potency.

Table 1: Hypothetical Docking Results for Urea, 1-(3,5-dimethylphenethyl)- against a Putative Kinase Target

| Parameter | Value |

| Target Protein | Putative Kinase XYZ |

| Binding Site | ATP-binding pocket |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | GLU154, LEU83, VAL65, PHE178 |

| Key Interactions | Hydrogen bond with GLU154 (via urea), Hydrophobic interactions with LEU83, VAL65, PHE178 (via dimethylphenethyl group) |

Virtual Screening and Lead Optimization through High-Throughput Computational Approaches

Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of small molecules for potential hits against a biological target. nih.gov This can be done through ligand-based or structure-based approaches. In the context of Urea, 1-(3,5-dimethylphenethyl)-, a structure-based virtual screening would involve docking a large database of its analogs against a target protein to identify which compounds are most likely to bind with high affinity.

Once an initial hit is identified, lead optimization aims to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Computational methods are instrumental in this process. By making systematic modifications to the lead structure in silico (on a computer), researchers can predict the impact of these changes on binding affinity. For example, modifying the substitution pattern on the phenyl ring or altering the linker between the urea and the phenyl ring can lead to the discovery of more potent analogs. nih.gov

High-throughput computational approaches allow for the rapid evaluation of thousands of potential modifications, prioritizing the most promising candidates for synthesis and experimental testing. This significantly accelerates the drug discovery pipeline and reduces costs.

Table 2: Example of a Virtual Screening Hit List for Analogs of Urea, 1-(3,5-dimethylphenethyl)-

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) |

| Lead-001 | 1-(3,5-dimethylphenethyl)- | -8.5 |

| Analog-002 | 1-(3,5-dichlorophenethyl)- | -9.2 |

| Analog-003 | 1-(3-methoxy-5-methylphenethyl)- | -8.8 |

| Analog-004 | 1-(4-fluorophenethyl)- | -8.1 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For a series of analogs of Urea, 1-(3,5-dimethylphenethyl)-, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity.

QSAR analyses of other urea-containing compounds have highlighted the importance of lipophilicity as a key driver for activity. nih.govnih.gov A similar finding might be expected for analogs of Urea, 1-(3,5-dimethylphenethyl)-, where the dimethylphenethyl group contributes significantly to the molecule's lipophilicity.

Cheminformatics analysis complements QSAR by employing a range of computational tools to analyze and visualize chemical data. nih.gov This can involve similarity searching to identify known drugs or bioactive molecules with similar structures, which can provide clues about potential biological targets. nih.gov It also includes the assessment of "drug-likeness" properties based on criteria such as Lipinski's Rule of Five, which helps to prioritize compounds with favorable pharmacokinetic profiles for further development.

Advanced Spectroscopic Characterization and Structural Determination of Urea, 1 3,5 Dimethylphenethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the definitive structural determination of organic molecules, including substituted ureas like 1-(3,5-dimethylphenethyl)urea.

Advanced ¹H and ¹³C NMR for Chemical Environment and Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information regarding the chemical environment and connectivity of atoms within the Urea (B33335), 1-(3,5-dimethylphenethyl)- molecule.

The ¹H NMR spectrum would reveal distinct signals for each type of proton. The aromatic protons on the 3,5-dimethylphenyl ring would likely appear as a singlet or a complex multiplet in the aromatic region (around 7 ppm). The two methyl groups attached to the aromatic ring would produce a sharp singlet further upfield. The protons of the ethyl bridge (-CH2-CH2-) would present as two distinct multiplets, with their chemical shifts influenced by the adjacent aromatic ring and urea moiety. The protons of the urea group (-NH-C(O)-NH2) would appear as broad signals due to quadrupole broadening and chemical exchange, with their positions being sensitive to solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Data for Urea, 1-(3,5-dimethylphenethyl)-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~6.8 - 7.2 | ~125 - 130 |

| Aromatic C-CH3 | - | ~138 |

| Aromatic C-CH2 | - | ~140 |

| -CH2- (ethyl) | ~2.7 (t) | ~38 |

| -CH2- (ethyl) | ~3.4 (q) | ~42 |

| -CH3 (aromatic) | ~2.3 (s) | ~21 |

| C=O (urea) | - | ~159 |

| -NH- (urea) | ~5.5 - 6.5 (br s) | - |

| -NH2 (urea) | ~4.5 - 5.5 (br s) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, and 'br s' denotes broad singlet.

Multi-dimensional and Isotope-Enriched NMR for Complex Structural Assignments

While often not necessary for a molecule of this complexity, isotope enrichment, particularly with ¹⁵N, could be employed to gain further structural insights. acs.org ¹⁵N NMR would provide direct information about the electronic environment of the nitrogen atoms in the urea group and could be used in ¹H-¹⁵N correlation experiments to definitively assign the NH proton signals. acs.org The characterization of N,N'-substituted ureas can sometimes be challenging with NMR alone, especially for N-di- and tri-alkylated ureas where adjacent protons are absent. nih.gov

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a sample-specific reference standard. acs.orgusp.org By integrating the signal of a specific proton (or a group of equivalent protons) in the analyte and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the analyte can be determined with high precision. acs.orgnih.govyoutube.com For Urea, 1-(3,5-dimethylphenethyl)-, a well-resolved signal, such as the singlet from the two aromatic methyl groups, would be an ideal candidate for quantification. This method can also be adapted to monitor the progress of the reaction that forms this compound, by tracking the appearance of product signals and the disappearance of reactant signals over time. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. whiterose.ac.ukyoutube.com

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Signature Identification

The FTIR spectrum of Urea, 1-(3,5-dimethylphenethyl)- is dominated by the characteristic vibrations of the urea and the dimethylphenethyl moieties.

The urea group gives rise to several strong and distinct absorption bands. The C=O stretching vibration, often referred to as the "amide I" band, is typically the most intense and is sensitive to the local environment. mdpi.com For trisubstituted ureas, this band is expected in the region of 1615–1705 cm⁻¹. mdpi.com The position of this band is influenced by hydrogen bonding; a "free" urea carbonyl (not involved in hydrogen bonding) absorbs at a higher frequency (around 1690 cm⁻¹) compared to a hydrogen-bonded carbonyl (around 1635-1660 cm⁻¹). mdpi.com

The N-H stretching vibrations ("amide A") appear at higher frequencies, typically above 3000 cm⁻¹. mdpi.com These bands are usually broad due to hydrogen bonding. Free N-H stretching occurs at higher wavenumbers, while hydrogen-bonded N-H stretching is shifted to lower wavenumbers. The N-H deformation coupled with C-N stretching ("amide II") is found in the 1515–1605 cm⁻¹ region. mdpi.com

The 3,5-dimethylphenethyl group will contribute to the spectrum with C-H stretching vibrations from the aromatic ring and the alkyl chain (typically 2850-3100 cm⁻¹), and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for Urea, 1-(3,5-dimethylphenethyl)-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| N-H Stretch | 3200 - 3500 | Broad due to hydrogen bonding. pw.edu.pl |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 2960 | |

| C=O Stretch (Amide I) | 1630 - 1680 | Intense band, sensitive to H-bonding. mdpi.comnih.gov |

| N-H Bend (Amide II) | 1515 - 1605 | Coupled with C-N stretch. mdpi.com |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands expected. |

| NH₂ Rocking | 1150 - 1160 |

Near-Infrared (NIR) Spectroscopy for Vibrational Overtones and Combination Bands

Near-Infrared (NIR) spectroscopy measures the overtone and combination bands of the fundamental vibrations observed in the mid-infrared region. core.ac.ukhaverford.edu While the bands in NIR spectra are generally broader and more overlapped than their mid-IR counterparts, they can provide valuable information, particularly regarding hydrogen bonding. core.ac.ukrsc.org

For urea and its derivatives, the NIR region contains overtones of the N-H and C=O stretching vibrations. researchgate.netnih.gov For example, the first overtone of the N-H stretch is typically observed around 1460-1520 nm, while the second overtone of the C=O stretch can be found near 2030 nm. core.ac.ukresearchgate.net The exact positions of these overtone bands are sensitive to the extent and strength of hydrogen bonding. core.ac.uk In bulk samples, multiple bands may be observed for the carbonyl overtone, corresponding to "free" and various hydrogen-bonded states. core.ac.uk Analysis of these bands can offer insights into the phase separation and domain structures in polymeric materials containing urea linkages. core.ac.ukhaverford.edu

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which can be used to determine the elemental composition of Urea, 1-(3,5-dimethylphenethyl)- . The predicted monoisotopic mass for this compound (C11H16N2O) is 192.1263 Da. uni.lu In a typical ESI-HRMS experiment, the compound would be expected to be observed as various adducts, most commonly the protonated molecule [M+H]+. uni.lu The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

The study of fragmentation pathways, often carried out using tandem mass spectrometry (MS/MS), offers insights into the compound's structure. While specific experimental fragmentation data for Urea, 1-(3,5-dimethylphenethyl)- is not available, general fragmentation patterns for substituted ureas have been studied. researchgate.netresearchgate.net For protonated substituted ureas, fragmentation is often initiated by protonation of the carbonyl oxygen, followed by cleavage of the C-N bonds. researchgate.net

For Urea, 1-(3,5-dimethylphenethyl)- , a plausible fragmentation pathway upon collision-induced dissociation (CID) of the [M+H]+ ion would involve the following steps:

Benzylic Cleavage: Cleavage of the bond between the ethyl group and the phenyl ring, leading to the formation of a stable benzylic cation.

Cleavage of the Urea Moiety: Scission of the N-C bond connecting the phenethyl group to the urea nitrogen or the C-N bond within the urea core.

Loss of Ammonia (B1221849) or Isocyanic Acid: Neutral losses of small molecules like ammonia (NH3) or isocyanic acid (HNCO) are common in the fragmentation of ureas.

A table of predicted m/z values for various adducts of Urea, 1-(3,5-dimethylphenethyl)- is provided below. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]+ | 193.13355 |

| [M+Na]+ | 215.11549 |

| [M-H]- | 191.11899 |

| [M+NH4]+ | 210.16009 |

| [M+K]+ | 231.08943 |

| [M+H-H2O]+ | 175.12353 |

This table presents predicted data for Urea, 1-(3,5-dimethylphenethyl)-.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces.

To date, a single-crystal X-ray structure of Urea, 1-(3,5-dimethylphenethyl)- has not been reported in the literature. However, the crystallographic analysis of urea and its derivatives is well-established. derpharmachemica.comresearchgate.netarizona.edu Urea itself crystallizes in the tetragonal space group P-42_1m. arizona.edu The crystal structure is characterized by an extensive network of hydrogen bonds, where the amine protons act as donors and the carbonyl oxygen acts as an acceptor. derpharmachemica.com

The formation of cocrystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, is a common strategy in crystal engineering. mdpi.comnih.gov Co-crystallization of Urea, 1-(3,5-dimethylphenethyl)- with suitable coformers (e.g., dicarboxylic acids, phenols) could lead to the formation of new crystalline phases with potentially altered physical properties. The analysis of such cocrystals by single-crystal X-ray diffraction would provide valuable information on the intermolecular interactions between the constituent molecules. mdpi.com

Below is a representative table of crystallographic data for urea, which serves as a foundational reference. arizona.edu

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P-42_1m |

| a, b (Å) | 5.661 |

| c (Å) | 4.712 |

| α, β, γ (°) | 90 |

This table presents crystallographic data for the parent compound, urea.

While there are no published studies on the co-crystallization of Urea, 1-(3,5-dimethylphenethyl)- with biological targets, this technique represents a powerful tool for understanding the molecular basis of a compound's biological activity. If this compound were found to interact with a specific protein, such as an enzyme or a receptor, obtaining a co-crystal structure would provide a detailed atomic-level view of the binding interactions.

This information would reveal which amino acid residues in the protein are involved in binding, the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. Such mechanistic insights are invaluable for structure-based drug design and for optimizing the affinity and selectivity of a lead compound. The principles of co-crystallization with biological macromolecules are well-established and have been applied to numerous systems. mdpi.com

Development and Exploration of Phenethyl Urea Derivatives and Functional Analogs

Synthesis and Biological Screening of Libraries of Substituted Phenethyl Urea (B33335) Derivatives

The synthesis of libraries of substituted phenethyl urea derivatives is a cornerstone of the exploration of their therapeutic potential. These libraries are typically generated through the reaction of a substituted phenethylamine (B48288) with an isocyanate or a phosgene (B1210022) equivalent. A common synthetic route involves the treatment of a phenethylamine derivative with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a reactive carbamoyl-imidazole intermediate, which is then reacted with another amine to yield the desired unsymmetrical urea. biointerfaceresearch.comresearchgate.net Symmetrical ureas can also be synthesized through variations of this methodology. biointerfaceresearch.comresearchgate.net

Biological screening of these libraries has revealed a wide range of activities. For instance, various substituted phenethyl urea derivatives have been investigated for their anticancer properties . biointerfaceresearch.comresearchgate.netnih.gov Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), A549 (non-small cell lung carcinoma), and SW480 (colon cancer). biointerfaceresearch.comresearchgate.netnih.gov For example, unsymmetrical phenethyl urea compounds have demonstrated notable activity against HeLa cells. biointerfaceresearch.comresearchgate.net The substitution pattern on the phenyl ring of the phenethyl moiety plays a crucial role in determining the anticancer potency.

Beyond cancer, these derivatives have been explored as antioxidant agents . biointerfaceresearch.comresearchgate.net The antioxidant capacity is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) assays. biointerfaceresearch.comresearchgate.net The presence of specific substituents on the aromatic ring can significantly influence the antioxidant activity.

Furthermore, libraries of phenethyl urea derivatives have been screened for their enzyme inhibitory activity . A notable target is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key immunotherapeutic target in cancer treatment. nih.govnih.govnih.gov Phenyl urea derivatives have been designed and synthesized as potential IDO1 inhibitors, with some compounds showing potent and selective inhibition. nih.govnih.govnih.gov Additionally, these compounds have been investigated as inhibitors of other enzymes like urease, which is implicated in bacterial infections. frontiersin.org

The following table summarizes the biological activities of some representative phenethyl urea derivatives:

| Compound Class | Biological Activity | Key Findings | Citations |

|---|---|---|---|

| Substituted Phenethyl Ureas | Anticancer | Demonstrated cytotoxicity against various cancer cell lines. | biointerfaceresearch.comresearchgate.netnih.gov |

| Substituted Phenethyl Ureas | Antioxidant | Showed significant radical scavenging activity in various assays. | biointerfaceresearch.comresearchgate.net |

| Phenyl Urea Derivatives | IDO1 Inhibition | Acted as potent and selective inhibitors of the IDO1 enzyme. | nih.govnih.govnih.gov |

| Pyridylpiperazine Hybrid Derivatives | Urease Inhibition | Exhibited good inhibitory activities against urease. | frontiersin.org |

Scaffold Hopping and Bioisosteric Replacements in Phenethyl Urea Chemical Space

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical entities with improved properties. rsc.orgnih.govnih.govmdpi.comresearchgate.netScaffold hopping involves replacing the core molecular framework of a compound with a structurally different scaffold while maintaining similar biological activity. This approach can lead to compounds with enhanced potency, better pharmacokinetic profiles, or novel intellectual property. rsc.orgnih.govnih.govmdpi.comresearchgate.net For phenethyl urea derivatives, this could involve replacing the phenyl ring with other aromatic or heteroaromatic systems or modifying the urea linker. For instance, replacing an aromatic system with a more electron-deficient ring system can increase robustness towards metabolic oxidation. rsc.org

Bioisosteric replacement , on the other hand, focuses on substituting specific functional groups with others that have similar physicochemical or steric properties. This can be used to fine-tune the activity, selectivity, and metabolic stability of a lead compound. In the context of phenethyl ureas, bioisosteric replacements could include:

Replacing the urea moiety: The urea group can be replaced with other hydrogen-bond donor-acceptor units like thiourea, guanidine, or squaramide.

Modifying the phenethyl side chain: The ethyl linker could be altered, or the phenyl ring substituted with various bioisosteres to probe interactions with the target protein.

An example of a scaffold hopping strategy in a related area is the conversion of an α,β-unsaturated ketone moiety into a pyridine (B92270) ring to generate more stable compounds with antifungal activity. mdpi.com Such a strategy could be conceptually applied to the phenethyl portion of the urea derivatives. The goal of these modifications is to explore new chemical space and identify compounds with superior drug-like properties. nih.gov

Rational Derivatization Strategies for Modulating Pharmacological Properties and Selectivity

Rational derivatization is a key step in lead optimization, aiming to systematically modify a lead compound to enhance its pharmacological properties and selectivity. nih.govrsc.orgrsc.org For phenethyl urea derivatives, this involves making targeted chemical modifications based on an understanding of their structure-activity relationships (SAR).

Key strategies for the rational derivatization of phenethyl ureas include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring of the phenethyl moiety can significantly impact potency and selectivity. The electronic and steric properties of these substituents can influence binding affinity and interaction with the target protein. For example, in the design of IDO1 inhibitors, modifications on the benzene (B151609) ring were performed to improve activity. nih.gov

Modification of the Urea Linker: The hydrogen-bonding capabilities of the urea moiety are often critical for activity. N-alkylation or N-arylation of the urea can modulate its hydrogen-bonding pattern and conformational flexibility, thereby affecting biological activity. Studies on phenylacetamide derivatives, where the proximal NH of the urea was replaced with a methylene (B1212753) group, showed that the NH group was crucial for IDO1 potency. nih.gov

Alteration of the Second Substituent on the Urea: In unsymmetrical ureas, the nature of the second substituent (the group other than the phenethyl moiety) is a major determinant of the pharmacological profile. By systematically varying this group, it is possible to optimize interactions with the target and improve selectivity.

The ultimate goal of these derivatization strategies is to develop compounds with a desirable balance of potency, selectivity, and pharmacokinetic properties. This often involves an iterative process of design, synthesis, and biological testing. nih.govrsc.orgrsc.org

Design and Synthesis of Hybrid Molecules Incorporating Urea Units (e.g., Urea-Peptide Hybrids)

The design and synthesis of hybrid molecules that incorporate a urea unit represent an innovative approach to developing novel therapeutic agents. This strategy combines the pharmacophoric features of a urea moiety with those of another bioactive scaffold, such as a peptide, to create a new chemical entity with potentially synergistic or enhanced biological activity.

A prominent example of this approach is the development of urea-peptide hybrids . These molecules often mimic the structure of natural peptide ligands, with the urea linkage providing increased stability against enzymatic degradation compared to a native peptide bond. The synthesis of such hybrids can be complex, often requiring a combination of solid-phase and solution-phase techniques.

One area where urea-peptide hybrids have shown significant promise is in the development of inhibitors for prostate-specific membrane antigen (PSMA), a target for imaging and therapy in prostate cancer. While not directly involving the 1-(3,5-dimethylphenethyl) scaffold, the principles are transferable. The design of these inhibitors often features a urea-linked dipeptide structure that mimics the binding of the natural substrate.

The synthesis of pyrimidine (B1678525) derivatives with aryl urea moieties as apoptosis-inducing agents is another example of creating hybrid molecules with anticancer activity. nih.gov These compounds demonstrate that the combination of different pharmacophores can lead to potent therapeutic candidates. The urea moiety in these hybrids often plays a crucial role in establishing key hydrogen-bonding interactions with the biological target.

Emerging Research Applications and Future Perspectives for Phenethyl Substituted Urea Derivatives

Role in Modulating Specific Cellular and Physiological Pathways

Phenethyl-substituted urea (B33335) derivatives are increasingly being investigated for their ability to modulate key cellular and physiological pathways, including bacterial communication and plant signaling.

Quorum Sensing Inhibition:

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors such as biofilm formation and virulence factor expression. unistra.frnih.gov The disruption of QS is a promising strategy to combat bacterial infections without inducing widespread resistance. nih.gov

While direct studies on Urea, 1-(3,5-dimethylphenethyl)- as a QS inhibitor are not yet available, research on structurally similar molecules provides compelling evidence for its potential in this area. For instance, 1,3-di-m-tolyl-urea (DMTU) has been shown to effectively inhibit and disrupt multispecies oral biofilms. mdpi.com DMTU is a biocompatible compound that has demonstrated antibiofilm effects against Streptococcus mutans by targeting its ComDE quorum sensing pathway. mdpi.comfrontiersin.org Mechanistic studies have revealed that DMTU can down-regulate biofilm- and virulence-related genes in pathogenic bacteria like Porphyromonas gingivalis. mdpi.com

Given the structural similarities between DMTU and Urea, 1-(3,5-dimethylphenethyl)- , it is plausible that the latter could also exhibit QS inhibitory activity. The phenethyl group, in particular, may play a crucial role in the molecule's ability to interact with bacterial signaling systems. Further research is warranted to explore the potential of Urea, 1-(3,5-dimethylphenethyl)- as a novel anti-biofilm and anti-virulence agent.

Ethylene (B1197577) Signaling in Plants:

Ethylene is a gaseous plant hormone that regulates a wide array of developmental processes and stress responses. nih.gov The ethylene signaling pathway involves a series of protein components, including receptors, kinases, and transcription factors. nih.govnih.gov While there is no direct evidence linking Urea, 1-(3,5-dimethylphenethyl)- to ethylene signaling, the potential for small molecules to modulate this pathway is an active area of research.

The development of synthetic molecules that can either mimic or antagonize ethylene action holds significant promise for agricultural applications, such as controlling fruit ripening and enhancing stress tolerance. The structural features of Urea, 1-(3,5-dimethylphenethyl)- , including its aromatic ring and urea functionality, could potentially allow it to interact with components of the ethylene signaling cascade. Future studies could investigate the effects of this compound on ethylene-mediated responses in model plant systems like Arabidopsis thaliana.

Development as Molecular Probes for Advanced Biological System Interrogation

Molecular probes are essential tools for studying complex biological systems. The unique structural and electronic properties of phenethyl-substituted urea derivatives make them attractive candidates for the development of novel molecular probes.

While specific applications of Urea, 1-(3,5-dimethylphenethyl)- as a molecular probe have not yet been reported, the versatility of the urea scaffold suggests a range of possibilities. For example, the urea moiety is known to form strong hydrogen bonds, which could be exploited for the design of probes that selectively bind to specific protein targets. rsc.org Furthermore, the phenethyl group can be readily modified with fluorescent tags or other reporter groups to enable visualization and tracking within biological systems.

The development of molecular probes based on the Urea, 1-(3,5-dimethylphenethyl)- scaffold could provide valuable insights into a variety of biological processes, from protein-protein interactions to enzyme activity.

Innovative Applications in Chemical Biology and Supramolecular Chemistry

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are increasingly being applied to solve complex biological problems. rsc.org Urea and its derivatives are well-known building blocks in supramolecular chemistry due to their ability to form robust and directional hydrogen bonds. rsc.org

The self-assembly of urea-based molecules can lead to the formation of a variety of supramolecular structures, including gels, liquid crystals, and nanoparticles. rsc.org These materials have a wide range of potential applications in areas such as drug delivery, tissue engineering, and biosensing.

The specific substitution pattern of Urea, 1-(3,5-dimethylphenethyl)- could influence its self-assembly properties, leading to the formation of unique supramolecular architectures. For example, the dimethylphenethyl group could introduce steric constraints that favor the formation of discrete, soluble supramolecular polymers rather than extended networks. rsc.org The exploration of the supramolecular chemistry of Urea, 1-(3,5-dimethylphenethyl)- could open up new avenues for the development of advanced functional materials.

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery in Urea Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, enabling the accelerated discovery and optimization of new molecules and materials. visive.aikloud9.nyc These powerful computational tools can be applied to various aspects of urea chemistry, from predicting the properties of novel derivatives to optimizing their synthesis.

Table 1: Applications of AI/ML in Urea Chemistry

| Application | Description | Potential Impact |

| Predictive Modeling | ML algorithms can be trained on large datasets of chemical structures and properties to predict the activity of new urea derivatives. researchgate.net | This can significantly reduce the time and cost associated with synthesizing and screening new compounds. |

| Reaction Path Discovery | AI can be used to explore complex reaction networks and identify the most efficient synthetic routes for urea-based molecules. chinesechemsoc.org | This can lead to the development of more sustainable and cost-effective manufacturing processes. |

| Process Optimization | AI-powered process simulation can be used to optimize the production of urea and its derivatives, leading to increased efficiency and reduced environmental impact. visive.ai | This can contribute to the development of greener and more sustainable chemical industries. |

| Materials Design | ML models can be used to design new urea-based materials with tailored properties for specific applications. acs.org | This can accelerate the development of advanced functional materials for a variety of fields. |

The application of AI and ML to the study of Urea, 1-(3,5-dimethylphenethyl)- and other phenethyl-substituted urea derivatives holds immense promise. By leveraging these cutting-edge technologies, researchers can rapidly explore the chemical space around this class of compounds, identify promising new drug candidates, and develop innovative materials with novel properties.

Q & A

Q. What are the recommended synthetic routes for Urea, 1-(3,5-dimethylphenethyl)-, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,5-dimethylphenethylamine with an isocyanate precursor under anhydrous conditions is a common approach . Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of amine to isocyanate), using catalysts like trifluoroacetic acid (TFA) to accelerate reaction kinetics, and maintaining inert atmospheres to prevent side reactions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing Urea, 1-(3,5-dimethylphenethyl)-?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for structural confirmation. Key markers include singlet peaks for aromatic protons (3,5-dimethyl groups at ~6.7–7.2 ppm) and urea NH signals (~5–6 ppm, broad) .

- IR Spectroscopy : Urea carbonyl stretching vibrations appear at ~1640–1680 cm, while NH stretches are observed at ~3200–3400 cm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols should be followed when handling Urea, 1-(3,5-dimethylphenethyl)-?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Toxicity assessments should include bacterial reverse mutation tests (Ames test) and in vitro micronucleus assays to evaluate genotoxicity . Storage recommendations: airtight containers in cool, dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can solubility challenges during synthesis or oxidation of Urea, 1-(3,5-dimethylphenethyl)- derivatives be mitigated?

- Methodological Answer : The compound exhibits poor solubility in chlorinated solvents (CHCl, CHCl) but dissolves in polar aprotic solvents like DMSO or DMF . For oxidation reactions, heterogeneous oxidants (e.g., NiO) are ineffective in DMSO due to solvent incompatibility. Alternative strategies include:

- Pre-dissolving the compound in DMF and transferring to a biphasic system.

- Using phase-transfer catalysts to enhance reactivity in mixed solvents.

- Modifying substituents (e.g., introducing hydrophilic groups) to improve solubility .

Q. What experimental approaches resolve contradictions between computational predictions and observed reactivity?

- Methodological Answer : Discrepancies (e.g., unexpected oligomerization instead of cage formation during radical-mediated reactions) require cross-validation:

- Kinetic Studies : Monitor reaction progress via time-resolved EPR to detect transient radical intermediates .

- Computational Modeling : Compare DFT-calculated activation energies with experimental Arrhenius plots to identify mechanistic deviations.

- Side Reaction Analysis : Use LC-MS to characterize byproducts and adjust reaction conditions (e.g., lower temperature, radical scavengers) .

Q. How can reaction mechanisms for radical-mediated processes involving Urea, 1-(3,5-dimethylphenethyl)- be elucidated?

- Methodological Answer :

- Radical Trapping : Introduce spin traps (e.g., TEMPO) to stabilize and detect transient radicals via EPR spectroscopy .

- Isotopic Labeling : Use N-labeled urea derivatives to track N-N bond formation pathways during oxidation.

- Solvent Effects : Compare reaction outcomes in protic vs. aprotic solvents to assess hydrogen bonding’s role in radical stabilization .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing contradictory spectral data?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR or IR datasets to identify outlier spectra caused by impurities .

- Error Propagation : Calculate measurement uncertainties (e.g., ±0.01 ppm for NMR shifts) using guidelines from the National Institute of Standards and Technology (NIST) .

- Reproducibility Checks : Archive raw data (e.g., FID files for NMR) in repositories like Zenodo, adhering to FAIR standards for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.